6'-chloro-1',2'-dihydrospiro[cyclopropane-1,3'-indole]
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Overview
Description
6’-Chloro-1’,2’-dihydrospiro[cyclopropane-1,3’-indole] is a synthetic compound that belongs to the class of spiroindoles Spiroindoles are characterized by a unique spirocyclic structure where the indole ring is fused to a cyclopropane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6’-chloro-1’,2’-dihydrospiro[cyclopropane-1,3’-indole] typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.
Spirocyclization: The indole derivative is then subjected to spirocyclization to form the spirocyclic structure. This can be achieved through a cyclopropanation reaction, where a suitable cyclopropane precursor is reacted with the indole derivative in the presence of a catalyst.
Chlorination: The final step involves the introduction of the chlorine atom at the 6’ position of the spiroindole. This can be accomplished using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production of 6’-chloro-1’,2’-dihydrospiro[cyclopropane-1,3’-indole] may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors for efficient reaction control and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
6’-Chloro-1’,2’-dihydrospiro[cyclopropane-1,3’-indole] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxindole derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its biological activity.
Substitution: The chlorine atom at the 6’ position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxindole derivatives, while substitution reactions can introduce various functional groups at the 6’ position.
Scientific Research Applications
6’-Chloro-1’,2’-dihydrospiro[cyclopropane-1,3’-indole] has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structure and biological activity. It may exhibit antiviral, anticancer, or antimicrobial properties.
Materials Science: The spirocyclic structure of the compound makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: Researchers investigate the compound’s interactions with biological targets to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 6’-chloro-1’,2’-dihydrospiro[cyclopropane-1,3’-indole] involves its interaction with specific molecular targets in biological systems. The spirocyclic structure allows the compound to bind to various receptors or enzymes, potentially inhibiting their activity. The exact pathways and targets depend on the specific biological context and the functional groups present on the compound.
Comparison with Similar Compounds
Similar Compounds
Spirooxindoles: These compounds share the spirocyclic structure but have an oxindole ring instead of an indole ring.
Spirocyclic Amines: These compounds have a spirocyclic structure with an amine group, offering different chemical and biological properties.
Uniqueness
6’-Chloro-1’,2’-dihydrospiro[cyclopropane-1,3’-indole] is unique due to the presence of the chlorine atom at the 6’ position and the specific spirocyclic structure. This combination of features can result in distinct chemical reactivity and biological activity compared to other spirocyclic compounds.
Properties
CAS No. |
1403899-01-3 |
---|---|
Molecular Formula |
C10H10ClN |
Molecular Weight |
179.6 |
Purity |
95 |
Origin of Product |
United States |
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